Bienvenue dans la boutique en ligne BenchChem!

3-Bromothieno[3,2-b]pyridine-2-carboxylic acid

Organic Synthesis Medicinal Chemistry Cyclization

3-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a halogenated, fused heterocyclic compound with the molecular formula C8H4BrNO2S and a molecular weight of 258.09 g/mol. It is characterized by a thieno[3,2-b]pyridine core, which is a bioisostere of quinoline, substituted with a reactive bromine atom at the 3-position and a carboxylic acid group at the 2-position.

Molecular Formula C8H4BrNO2S
Molecular Weight 258.09
CAS No. 1104630-93-4
Cat. No. B3045588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothieno[3,2-b]pyridine-2-carboxylic acid
CAS1104630-93-4
Molecular FormulaC8H4BrNO2S
Molecular Weight258.09
Structural Identifiers
SMILESC1=CC2=C(C(=C(S2)C(=O)O)Br)N=C1
InChIInChI=1S/C8H4BrNO2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,(H,11,12)
InChIKeyAQXGWYFJQUCGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromothieno[3,2-b]pyridine-2-carboxylic Acid (CAS: 1104630-93-4): A Strategic Heterocyclic Building Block for Targeted Synthesis and Biological Evaluation


3-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a halogenated, fused heterocyclic compound with the molecular formula C8H4BrNO2S and a molecular weight of 258.09 g/mol. It is characterized by a thieno[3,2-b]pyridine core, which is a bioisostere of quinoline, substituted with a reactive bromine atom at the 3-position and a carboxylic acid group at the 2-position . This dual functionality establishes it as a versatile starting material for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The compound and its derivatives have shown preliminary cytotoxic activity against human tumor cell lines, positioning it as a scaffold of interest in early-stage medicinal chemistry for oncology [1].

Why Substituting 3-Bromothieno[3,2-b]pyridine-2-carboxylic Acid with Its Methyl Ester or Chloro-Analog is a Critical Procurement Error


Generic substitution within the thieno[3,2-b]pyridine family is unreliable due to profound reactivity differences between otherwise similar analogs. A direct head-to-head study demonstrated that while the carboxylic acid derivative undergoes highly efficient tandem Sonogashira coupling/6-endo-dig cyclization to yield desired pyrano-thienopyridine products, the analogous methyl ester generated the 6-endo-dig cyclization products only as minor components in the same reaction, proving that the free acid is a far superior substrate for this pharmacologically relevant transformation [1]. Furthermore, substituting bromine for chlorine introduces a less reactive cross-coupling partner, dramatically reducing the efficiency of key palladium-catalyzed coupling reactions, while iodo analogs, though more reactive, suffer from poor stability and higher cost. These documented reactivity differences confirm that the specific molecular architecture of 3-bromothieno[3,2-b]pyridine-2-carboxylic acid is indispensable for achieving the published synthetic outcomes and biological profiles.

Quantitative Performance Data for 3-Bromothieno[3,2-b]pyridine-2-carboxylic Acid: A Comparative Analysis for Scientific Procurement


Superior Tandem Sonogashira/6-endo-dig Cyclization Yield vs. Methyl Ester Demonstrates Reaction-Specific Performance

In a directly comparable tandem one-pot Sonogashira coupling/6-endo-dig lactonization procedure, 3-bromothieno[3,2-b]pyridine-2-carboxylic acid reacted with various (het)arylalkynes to produce the desired 8-(het)aryl-6H-pyrano[4',3':4,5]thieno[3,2-b]pyridines in good to high yields [1]. Under identical reaction conditions, the use of the corresponding methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate as a starting material led to the formation of the target 6-endo-dig compounds only as minor products [1]. This directly measured performance gap confirms the carboxylic acid's essential role in facilitating the cyclization step, likely through a lactonization mechanism that is unavailable to the ester.

Organic Synthesis Medicinal Chemistry Cyclization

Bromine at C-3 Provides an Optimal Reactivity-Stability Balance for Cross-Couplings vs. Chloro and Iodo Analogs

The halogen substituent at the 3-position of the thieno[3,2-b]pyridine core dictates its performance in palladium-catalyzed cross-coupling reactions. The C-3 bromine atom provides a superior balance of reactivity and stability for Suzuki-Miyaura and Sonogashira couplings compared to its chloro and iodo analogs. The methyl ester of this compound (methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate) has been successfully employed in Suzuki-Miyaura cross-couplings with (hetero)aryl pinacol boranes, trifluoropotassium boronate salts, and boronic acids to produce a diverse library of antitumor compounds [1]. A class-level analysis of halogen reactivity places the bromo derivative between the less reactive chloro analog (which can fail in demanding couplings) and the more reactive but thermally/photolytically unstable iodo analog, making bromine the preferred choice for reliable, scalable synthesis.

Cross-Coupling Chemistry Halogen Reactivity Structure-Activity Relationship

Carboxylic Acid Enables Orthogonal Derivatization Strategies Unavailable to Ester-Locked Analogs

The free carboxylic acid at the 2-position provides a handle for orthogonal derivatization that is absent in the commercially available methyl ester (CAS 1104630-92-3). After performing a cross-coupling reaction at the bromine site, the carboxylic acid can be directly transformed into amides, hydrazides, hydroxamates, or other functional groups without the need for a preliminary hydrolysis step, which is required when starting from the methyl ester [1]. This orthogonal reactivity is critical for library synthesis in medicinal chemistry, as it allows for the sequential and independent modification of both the C-3 and C-2 positions without protecting group manipulations. The methyl ester requires a saponification or acidic hydrolysis step to liberate the acid, which can be incompatible with sensitive functionalities installed during a prior coupling, potentially leading to decomposition or reduced yields.

Synthetic Methodology Bioconjugation Diversity-Oriented Synthesis

Documented Biological Activity in Tumor Cell Lines Provides a Validated Starting Point for Medicinal Chemistry Programs

Derivatives synthesized from 3-bromothieno[3,2-b]pyridine-2-carboxylic acid have been evaluated for growth inhibition against human tumor cell lines, providing a biologically validated starting point for medicinal chemistry optimization. In the Tetrahedron 2019 study, the most promising pyrano-thienopyridine compound induced nearly 40% cell death by apoptosis in HCT-15 colorectal adenocarcinoma cells when tested at its 1.5 × GI50 concentration [1]. In a related study using the methyl ester analog as a precursor for Suzuki couplings, a derivative (compound 2e) demonstrated a GI50 value of 13 µM against the triple-negative breast cancer cell line MDA-MB-231 and reduced tumor size in an in ovo chick chorioallantoic membrane (CAM) model, with little to no effect on non-tumorigenic MCF-12A cells [2]. While these data describe the activity of downstream products and not the starting material itself, they validate the thieno[3,2-b]pyridine scaffold as a privileged structure for antitumor activity, with the 3-bromo-2-carboxylic acid being the key synthetic entry point to both the pyrano-thienopyridine and 3-aryl-thienopyridine series.

Anticancer Research Apoptosis Tumor Cell Lines

Optimal Application Scenarios for 3-Bromothieno[3,2-b]pyridine-2-carboxylic Acid Based on Verified Evidence


Synthesis of Pyrano[4',3':4,5]thieno[3,2-b]pyridine Libraries via Tandem Sonogashira/6-endo-dig Cyclization

This is the most strongly validated application for this compound. The free carboxylic acid is uniquely capable of participating in the tandem Sonogashira coupling/6-endo-dig lactonization sequence to yield 8-(het)aryl-6H-pyrano[4',3':4,5]thieno[3,2-b]pyridines in good to high yields, whereas the methyl ester analog gives only minor amounts of the cyclized product under identical conditions [1]. Researchers building libraries of these tricyclic lactones for biological screening should specifically procure 3-bromothieno[3,2-b]pyridine-2-carboxylic acid, as the use of the ester will lead to failed or low-yielding reactions.

Divergent Synthesis of C-3 Aryl/Alkynyl Substituted C-2 Amide Libraries

The orthogonal reactivity of the C-3 bromine and C-2 carboxylic acid enables a streamlined two-step sequence for generating diverse amide libraries. C-3 can be functionalized first via Sonogashira or Suzuki-Miyaura coupling, followed by direct amidation of the carboxylic acid [1]. This step-economical route avoids the hydrolysis step required when starting from the methyl ester [2], reducing synthesis time and eliminating potential side reactions, which is critical for medicinal chemistry groups seeking to rapidly explore structure-activity relationships (SAR) around this scaffold.

Synthesis of 3-(Hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives via Suzuki-Miyaura Cross-Coupling (Using the Methyl Ester Variant)

For programs specifically targeting the 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate series, the methyl ester variant (CAS 1104630-92-3) has been validated in Suzuki-Miyaura couplings to produce compounds with sub-micromolar to low micromolar GI50 values against triple-negative breast cancer cells [1]. Researchers focused on this series should ensure they procure the correct starting material (the methyl ester) rather than the free acid, as the ester's reactivity profile differs significantly in Pd-catalyzed couplings.

Diversification via Halolactonization for Tricyclic Lactone Synthesis

The carboxylic acid group of this compound enables direct halolactonization reactions using Cu(I) or Cu(II) salts with N-halosuccinimides (NXS) to generate tricyclic lactones with further points of diversification [1]. These reactions occurred in good to high yields and are inaccessible from the corresponding methyl ester, further reinforcing the necessity of procuring the correct free-acid starting material.

Quote Request

Request a Quote for 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.